molecular formula C9H12ClNO B15070728 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride

Cat. No.: B15070728
M. Wt: 185.65 g/mol
InChI Key: HXSRKHSZYZFBEY-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride is a heterocyclic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (e.g., 100°C) . The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired oxazepine derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis techniques, which allow for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepine N-oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions include oxazepine N-oxides, tetrahydro derivatives, and substituted oxazepines, depending on the specific reaction and conditions employed.

Scientific Research Applications

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1,2,3,5-tetrahydro-4,1-benzoxazepine;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c1-2-4-9-8(3-1)7-11-6-5-10-9;/h1-4,10H,5-7H2;1H

InChI Key

HXSRKHSZYZFBEY-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC=CC=C2N1.Cl

Origin of Product

United States

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